3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, a methoxyphenyl group, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a suitable pyridine derivative using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Methoxyphenyl Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridine rings using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-hydroxyphenyl)ethyl]urea: Similar structure with a hydroxyl group instead of a methoxy group.
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-chlorophenyl)ethyl]urea: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-17-7-2-14(3-8-17)10-11-20-19(23)22-13-15-4-9-18(21-12-15)16-5-6-16/h2-4,7-9,12,16H,5-6,10-11,13H2,1H3,(H2,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNKQJZPXUSYJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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